molecular formula C16H9Cl2FN2OS B2802814 [2-(3,4-Dichloroanilino)-1,3-thiazol-5-yl](4-fluorophenyl)methanone CAS No. 339022-92-3

[2-(3,4-Dichloroanilino)-1,3-thiazol-5-yl](4-fluorophenyl)methanone

Cat. No.: B2802814
CAS No.: 339022-92-3
M. Wt: 367.22
InChI Key: PVDLWXRPBCBBOF-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2FN2OS/c17-12-6-5-11(7-13(12)18)21-16-20-8-14(23-16)15(22)9-1-3-10(19)4-2-9/h1-8H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDLWXRPBCBBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CN=C(S2)NC3=CC(=C(C=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the field of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

C16H12Cl2FN3S\text{C}_{16}\text{H}_{12}\text{Cl}_2\text{F}\text{N}_3\text{S}

This structure features a thiazole ring, a dichloroaniline moiety, and a fluorophenyl group, which are believed to contribute to its biological efficacy.

Anticancer Activity

Recent studies have demonstrated that 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone exhibits significant antitumor activity. The National Cancer Institute (NCI) evaluated its efficacy against a panel of 60 human cancer cell lines. Notably:

  • GI50 Values : The compound showed a mean GI50 value of 15.72 μM across various cancer cell lines.
  • TGI Values : The total growth inhibition (TGI) was recorded at 50.68 μM, indicating potent antiproliferative effects.

The compound demonstrated particularly strong activity against specific cancer types:

  • Non-small cell lung cancer (HOP-62): GP = -17.47%
  • CNS cancer (SF-539): GP = -49.97%
  • Melanoma (MDA-MB-435): GP = -22.59%
  • Ovarian cancer (OVCAR-8): GP = -27.71%
  • Prostate cancer (DU-145): GP = -44.35%
  • Breast cancer (MDA-MB-468): GP = -15.65% .

The anticancer effects of this compound are attributed to its ability to induce apoptosis in cancer cells. The proposed mechanisms include:

  • Inhibition of Cell Proliferation : By interfering with cell cycle progression.
  • Induction of Apoptosis : Through activation of caspases and modulation of Bcl-2 family proteins.
  • Inhibition of Angiogenesis : By downregulating vascular endothelial growth factor (VEGF) expression.

Antimicrobial Activity

In addition to its anticancer properties, 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone has also been evaluated for antimicrobial activity. In vitro studies showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study 1: Anticancer Efficacy

A study conducted by the NCI involved testing the compound against a broad spectrum of cancer cell lines using the Sulforhodamine B (SRB) assay. The results indicated that the compound effectively inhibited cell growth across multiple lines, with significant cytotoxic effects noted in ovarian and prostate cancers .

Case Study 2: Antimicrobial Properties

Research published in ResearchGate reported that derivatives related to this compound exhibited antibacterial activity against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Pharmacokinetic Properties

Pharmacokinetic studies suggest that the compound possesses favorable absorption and distribution characteristics:

  • Solubility : Moderate solubility in aqueous solutions.
  • Bioavailability : Preliminary data indicate good oral bioavailability.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone
  • Molecular Formula : C₁₆H₁₀Cl₂FN₂OS
  • Molecular Weight : 349.2 g/mol
  • CAS Registry Number : 339023-05-1
  • Key Properties: XLogP3: 5.8 (indicative of high lipophilicity) Hydrogen Bond Donors/Acceptors: 1/4 Topological Polar Surface Area: 70.2 Ų

Structural Features :

  • The compound features a thiazole core substituted at the 2-position with a 3,4-dichloroanilino group and at the 5-position with a 4-fluorophenyl methanone moiety.

Comparison with Structural Analogs

A systematic comparison with structurally related compounds is provided below, focusing on substituent variations, physicochemical properties, and biological activities.

Structural and Physicochemical Comparisons

Table 1: Key Structural and Molecular Data

Compound Name Thiazol Substituent Aryl Methanone Group Molecular Weight (g/mol) CAS Number Key References
2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone (Target) 3,4-Dichloroanilino 4-Fluorophenyl 349.2 339023-05-1
2-(3-Chloroanilino)-1,3-thiazol-5-ylmethanone 3-Chloroanilino 4-Fluorophenyl 353.78 -
2-(4-Chlorophenylamino)-1,3-thiazol-5-ylmethanone 4-Chlorophenylamino 3-Nitrophenyl 356.7 -
2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone 3,4-Dichloroanilino 4-Chlorophenyl 364.07 339022-94-5
2-(2-Chloroanilino)-1,3-thiazol-5-ylmethanone 2-Chloroanilino 3,4-Dichlorophenyl 384.1 339022-39-8

Key Observations :

  • Substituent Effects: The 3,4-dichloroanilino group in the target compound enhances steric bulk and electron-withdrawing effects compared to mono-chloro (e.g., 3-chloroanilino) or nitro-substituted analogs .
  • Molecular Weight Trends :
    • Chlorine and nitro substituents increase molecular weight, influencing pharmacokinetic properties like membrane permeability .

Key Findings :

  • Cdk5 Inhibition : The 3-nitrophenyl analog exhibits strong binding affinity (-7.3 kcal/mol), attributed to the nitro group’s electron-withdrawing properties enhancing interactions with kinase active sites .
  • Antitumor Potential: The 4-chlorophenyl analog demonstrates activity in antitumor assays, suggesting that chloro substituents on the methanone group may enhance cytotoxicity .
  • Further experimental validation is required .

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